![molecular formula C22H24N2O2 B7717483 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide](/img/structure/B7717483.png)
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
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Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 has been shown to have promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
- Role of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use .
Antioxidant Activity
- In Vitro Antioxidant Activity : Researchers have evaluated its antioxidant potential using total antioxidant assays, free radical scavenging tests, and metal chelating activity assessments. These properties make it relevant for potential therapeutic applications .
Eco-Friendly Synthesis
- Method : Ultrasonic irradiation has been employed as a green and powerful technology for the direct condensation of benzamides. This method offers advantages such as low reaction times, high yields, and eco-friendliness .
Indole Derivatives and Pharmacological Activity
- Indole-3-acetic acid : This compound, produced from tryptophan degradation in plants, has diverse biological applications. While not directly related to N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, understanding indole derivatives broadens our perspective on related compounds .
properties
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-13-24(22(26)17-10-6-5-7-11-17)15-19-14-18-12-8-9-16(2)20(18)23-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHQACYMWQSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
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